2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine
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Overview
Description
2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It has been studied as a potential β-turn mimetic and 5-HT2C receptor agonist . Additionally, it has shown inhibitory activity against renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and the KRAS G12C oncogene .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activities.
Uniqueness
2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is unique due to its specific structural configuration and the range of biological activities it exhibits
Properties
CAS No. |
24025-08-9 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2/c1-10-6-7-11-5-3-2-4-9(11)8-10/h9H,2-8H2,1H3 |
InChI Key |
WGXIYIFYMGDZJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CCCCC2C1 |
Origin of Product |
United States |
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